

chemical structure and properties of oxacillin sodium salt

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Oxacillin Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacillin sodium salt is a semisynthetic, penicillinase-resistant beta-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-positive bacteria, particularly penicillin-resistant Staphylococcus aureus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of oxacillin sodium salt. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its stability and degradation pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

Oxacillin sodium salt is the sodium salt of **oxacillin**, a derivative of 6-aminopenicillanic acid. The core structure consists of a β -lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The acyl side chain, 5-methyl-3-phenyl-4-isoxazolecarbonyl, confers resistance to enzymatic degradation by bacterial β -lactamases.

The chemical structure of oxacillin sodium salt is depicted below:



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Table 1: Chemical Identification of Oxacillin Sodium Salt

Identifier	Value
IUPAC Name	sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]
CAS Number	1173-88-2 (anhydrous)[1][2][3][4]
7240-38-2 (monohydrate)[4]	
Molecular Formula	C19H18N3NaO₅S (anhydrous)[2][3]
C ₁₉ H ₂₀ N ₃ NaO ₆ S (monohydrate)[1]	
SMILES String	O=C(INVALID-LINKN1C2=O)[O-].[Na+][4]

Physicochemical Properties

Oxacillin sodium salt is a white or almost white crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Oxacillin Sodium Salt



Property	Value	Reference
Molecular Weight	423.42 g/mol (anhydrous)	[3][4]
441.43 g/mol (monohydrate)	[1]	
Melting Point	188 °C	_
рКа	2.72	_
Solubility		_
Water	Soluble (50 mg/mL)	
Ethanol	2 mg/mL	
DMSO	16 mg/mL	[5]
Dimethylformamide (DMF)	20 mg/mL	[5]
PBS (pH 7.2)	10 mg/mL	[5]
Acetone	Very slightly soluble	[2]
Butanol	Very slightly soluble	[2]
Ethyl acetate	Almost insoluble	[2]
Petroleum ether	Almost insoluble	[2]
Appearance	Crystalline solid	[5]

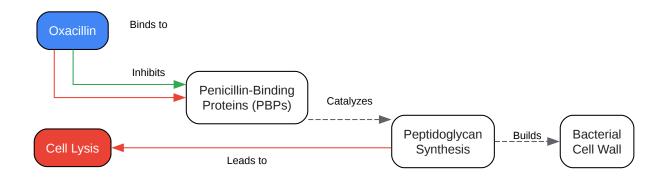
Mechanism of Action

Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary target of **oxacillin** is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The proposed mechanism of action involves the following steps:



- Binding to Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of oxacillin covalently binds to the active site of PBPs.[7]
- Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.
- Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.
- Cell Lysis: The compromised cell wall eventually ruptures, leading to bacterial cell death.



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Caption: Mechanism of action of oxacillin leading to bacterial cell lysis.

Experimental Protocols Synthesis of Oxacillin Sodium Salt

The following protocol describes a general method for the synthesis of **oxacillin** sodium.

Materials:

- 6-Aminopenicillanic acid (6-APA)
- 5-Methyl-3-phenyl-4-isoxazolecarbonyl chloride
- Sodium bicarbonate

Foundational & Exploratory



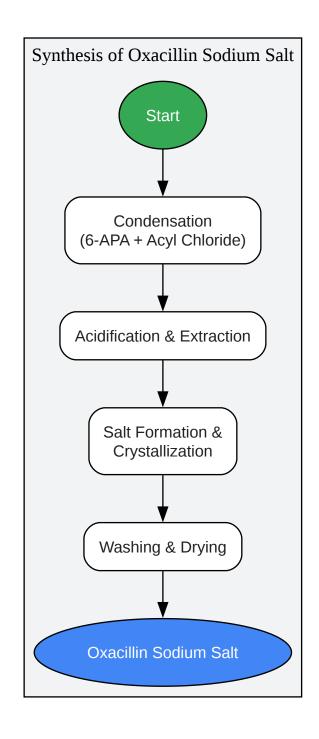


- Acetone
- Water
- n-Butanol
- Sodium acetate solution (20% in methanol)[2]

Procedure:

- Condensation:[2] a. In a reaction vessel, dissolve 6-APA in a mixture of acetone and water.
 b. Cool the solution to 0-5 °C. c. Slowly add 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride to the cooled solution while maintaining the pH at 7.0-7.5 with the addition of a sodium bicarbonate solution. d. Stir the reaction mixture at 0-5 °C for 2-3 hours.
- Acidification and Extraction:[2] a. After the reaction is complete, acidify the mixture to pH 2.0 with a suitable acid (e.g., hydrochloric acid). b. Extract the **oxacillin** free acid into an organic solvent such as n-butanol. c. Wash the organic layer with water to remove any impurities.
- Salt Formation and Crystallization:[2] a. To the butanolic extract of **oxacillin**, slowly add a 20% solution of sodium acetate in methanol. b. Stir the mixture to induce the crystallization of **oxacillin** sodium salt. c. Collect the precipitated crystals by filtration.
- Washing and Drying:[2] a. Wash the crystals with n-butanol and then with a volatile solvent like acetone to remove residual butanol and water. b. Dry the purified **oxacillin** sodium salt crystals under vacuum at a temperature not exceeding 50 °C.





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Caption: General workflow for the synthesis of **oxacillin** sodium salt.

Analytical Methods

This method is suitable for the determination of the purity and assay of **oxacillin** sodium salt.



Chromatographic Conditions:

- Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).[4]
- Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a ratio of 60:40 v/v).
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV at 225 nm.[4]
- Injection Volume: 20 μL.
- Column Temperature: Ambient.

Procedure:

- Standard Preparation: Prepare a standard solution of oxacillin sodium reference standard of known concentration in the mobile phase.
- Sample Preparation: Prepare a sample solution of **oxacillin** sodium salt of approximately the same concentration as the standard solution in the mobile phase.
- Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
- Calculation: Calculate the percentage purity or assay of **oxacillin** sodium salt by comparing the peak area of the sample to the peak area of the standard.

A simple UV-Vis spectrophotometric method can be used for the quantitative determination of **oxacillin** sodium. This method is based on the charge transfer complexation reaction of the drug with iodine.[1]

Procedure:[1]

• Standard Solution Preparation: Prepare a stock solution of **oxacillin** sodium (e.g., 100 μg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock



solution with methanol to obtain concentrations in the range of 10-50 µg/mL.

- Sample Preparation: Prepare a sample solution of oxacillin sodium salt in methanol to obtain a concentration within the calibration range.
- Reaction: To a fixed volume of each standard and sample solution, add a solution of iodine in dichloromethane.
- Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (approximately 365 nm) against a reagent blank.
- Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Quantification: Determine the concentration of oxacillin sodium in the sample solution from the calibration curve.

A redox titration method can be employed for the assay of **oxacillin** sodium salt.[3]

Procedure:

- Accurately weigh a quantity of oxacillin sodium salt and dissolve it in water.
- Add a known excess of a standard oxidizing agent solution (e.g., potassium permanganate or ceric sulfate) and a suitable acid (e.g., sulfuric acid).
- Allow the reaction to proceed for a specified time.
- Back-titrate the excess oxidizing agent with a standard reducing agent solution (e.g., ferrous ammonium sulfate) using a suitable indicator to determine the endpoint.
- Perform a blank titration under the same conditions.
- Calculate the percentage of oxacillin sodium salt in the sample based on the amount of oxidizing agent consumed.

Stability and Degradation



Oxacillin sodium is susceptible to degradation, primarily through hydrolysis of the β -lactam ring, which inactivates the antibiotic. The stability of **oxacillin** sodium solutions is influenced by several factors, including pH, temperature, and the presence of other substances.

- pH: **Oxacillin** is most stable in the pH range of 6.0 to 7.0. It is rapidly degraded in acidic and alkaline conditions.
- Temperature: The rate of degradation increases with increasing temperature. Solutions of oxacillin sodium are more stable when refrigerated. Oxacillin sodium was found to be stable for 7 days at 23°C with less than a 10% loss and for 30 days at 4°C with less than a 5% loss.[8][9]
- Compatibility: Oxacillin sodium is incompatible with aminoglycosides in the same I.V. infusion. Admixtures in dextrose-containing solutions can also lead to accelerated degradation.

The primary degradation pathway involves the hydrolytic cleavage of the β -lactam ring to form the inactive penicilloic acid derivative. Other potential degradation products can arise from further reactions of this initial hydrolysate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of **oxacillin** sodium salt. The experimental protocols for its synthesis and analysis offer valuable practical information for researchers. A thorough understanding of its stability and degradation pathways is crucial for its proper handling, formulation, and clinical use. The information presented herein serves as a foundational resource for further research and development in the field of antimicrobial agents.

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